tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate
Description
tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate is a heterocyclic compound featuring a pyridoindole core fused with a bicyclic aromatic system. This compound is listed as a primary amine in commercial catalogs and serves as an intermediate in medicinal chemistry and organic synthesis. Its synthesis often involves multi-step routes, such as halogenation and coupling reactions, as observed in related pyridoindole derivatives .
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
tert-butyl 8-aminopyrido[4,3-b]indole-5-carboxylate |
InChI |
InChI=1S/C16H17N3O2/c1-16(2,3)21-15(20)19-13-5-4-10(17)8-11(13)12-9-18-7-6-14(12)19/h4-9H,17H2,1-3H3 |
InChI Key |
XHXSJCVVNJIUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C3=C1C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 5-Nitro-1H-Indole
The most common approach involves reacting 5-nitro-1H-indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
High-Yield Method Using DMAP in THF
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF)
-
Catalyst : 4-Dimethylaminopyridine (DMAP)
-
Temperature : 0°C → 20°C
-
Time : 3 hours
Procedure :
A mixture of 5-nitro-1H-indole (6.00 g, 37.0 mmol), Boc₂O (8.07 g, 37.0 mmol), and DMAP (226 μL, 185 mmol) in THF (60 mL) was stirred at 0°C, then warmed to 20°C for 3 hours. The reaction was concentrated, dissolved in dichloromethane (DCM), and washed with water and brine. After drying over MgSO₄, the solvent was evaporated to afford the product as a pale yellow solid (9.60 g, 99%).
Triethylamine-Mediated Protection in DCM
Reaction Conditions :
-
Solvent : Dichloromethane (DCM)
-
Base : Triethylamine (TEA)
-
Temperature : 0°C → 20°C
-
Time : 12 hours
Procedure :
To a solution of 5-nitro-1H-indole (3 g, 18.5 mmol) in DCM (30 mL), TEA (3.1 mL, 22.2 mmol) and DMAP (226 mg, 1.85 mmol) were added at 0°C. Boc₂O (4.3 g, 19.7 mmol) was introduced, and the mixture stirred overnight at room temperature. Workup with water and DCM extraction, followed by drying and solvent removal, yielded 4.77 g (98%) of the Boc-protected intermediate.
Comparative Analysis of Reaction Parameters
| Parameter | DMAP/THF Method | TEA/DCM Method |
|---|---|---|
| Solvent | THF | DCM |
| Base/Catalyst | DMAP | TEA/DMAP |
| Temperature | 0°C → 20°C | 0°C → 20°C |
| Time | 3 hours | 12 hours |
| Yield | 99% | 98% |
| Purity | >95% | >95% |
The DMAP/THF method achieves near-quantitative yields in shorter reaction times, likely due to the enhanced nucleophilicity of the indole nitrogen in polar aprotic solvents. In contrast, the TEA/DCM system requires longer durations but remains effective for scale-up.
Mechanistic Insights
The Boc-protection proceeds via a two-step mechanism:
-
Activation of Boc₂O : DMAP or TEA deprotonates the indole nitrogen, facilitating nucleophilic attack on Boc₂O.
-
Formation of Carbamate : The tert-butoxycarbonyl group transfers to the indole nitrogen, releasing CO₂ and tert-butanol as byproducts.
The nitro group at position 5 electronically deactivates the indole ring, directing Boc protection to the N1 position selectively.
Purification and Characterization
Chromatographic Purification
Crude products were purified via silica gel chromatography using ethyl acetate/hexane gradients. For example, a 3:1 (v/v) hexane/ethyl acetate eluent yielded the Boc-protected intermediate with >95% purity.
Spectroscopic Data
Scalability and Industrial Relevance
The DMAP/THF method is preferred for large-scale synthesis due to its high yield and short reaction time. A 15 mmol scale reaction (2.5 g starting material) produced 3.1 g (78%) of product after column chromatography, demonstrating robustness.
Challenges and Optimization Opportunities
-
Solvent Selection : THF offers better solubility for Boc₂O but requires anhydrous conditions.
-
Catalyst Loading : Reducing DMAP from stoichiometric to catalytic amounts (e.g., 1 mol%) could lower costs.
-
Byproduct Management : Residual tert-butanol may complicate purification; aqueous washes are critical.
Chemical Reactions Analysis
tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole ring, which is rich in π-electrons.
Scientific Research Applications
Biological Activities
Research indicates that tert-butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate exhibits several pharmacological properties:
- Anticancer Activity : Studies have suggested that derivatives of pyridoindoles may inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, compounds similar to this one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Anti-inflammatory Properties : The compound may modulate inflammatory responses through the JAK-STAT signaling pathway, which is crucial for cytokine signaling in immune responses . This mechanism suggests potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Some pyridoindole derivatives have demonstrated neuroprotective properties, indicating their potential in treating neurodegenerative diseases. This is particularly relevant given the increasing incidence of conditions like Alzheimer's and Parkinson's disease.
Synthetic Applications
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for:
- Synthesis of Novel Derivatives : The compound can be modified to create a range of derivatives that may possess enhanced biological activities or different pharmacological profiles.
- Building Block for Drug Development : Its structural framework provides a scaffold for the development of new therapeutic agents targeting various diseases.
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrido[4,3-b]indole derivatives and their evaluation as potential anticancer agents. The findings indicated that modifications to the amino group significantly influenced the anticancer activity against specific cell lines .
- Inflammation Modulation : Research on related compounds has shown their ability to inhibit pro-inflammatory cytokine production. By understanding the structure-activity relationship of these compounds, researchers are exploring their potential as anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for cancer cell proliferation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Table 1: Key Structural Differences Among Pyridoindole Derivatives
Biological Activity
tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate, identified by CAS number 1158628-55-7, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H17N3O2
- Molecular Weight : 283.33 g/mol
- Structure : The compound features a pyridoindole core, which is significant in various biological activities.
Research indicates that compounds similar to tert-butyl 8-amino-5H-pyrido[4,3-b]indole derivatives may act as inhibitors of key biological pathways. For instance:
- cGAS Inhibition : Certain derivatives of pyrido[4,3-b]indole have been identified as inhibitors of cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the immune response. Inhibition of cGAS can potentially be therapeutic in autoimmune diseases by modulating interferon production .
Antitumor Activity
The compound has shown promise in antitumor applications:
- Inhibition of JAK2 : Similar compounds have been reported as inhibitors of Janus kinase 2 (JAK2), which is implicated in myeloproliferative disorders. These inhibitors can disrupt cytokine signaling pathways, leading to reduced tumor cell proliferation .
Antiviral Activity
Research on related pyridoindole compounds suggests potential antiviral properties:
- Activity Against Viruses : Variants have demonstrated activity against viruses such as Herpes simplex and Polio virus, indicating a broader spectrum of antiviral potential .
Case Studies and Research Findings
- In Vitro Studies : Studies have indicated that certain pyridoindoles exhibit significant cytotoxicity against various cancer cell lines, including P388 murine leukemia cells. The structure-activity relationship (SAR) studies highlight that modifications to the indole structure can enhance biological activity .
- Animal Models : Preclinical studies utilizing animal models have shown that JAK2 inhibitors derived from pyrido[4,3-b]indole scaffolds can effectively reduce tumor growth rates in xenograft models. These findings support the potential for clinical applications in treating specific cancers .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate, and how can intermediates be characterized?
The synthesis typically involves multi-step heterocyclic chemistry, including cyclization and protective group strategies. For example, indole-carboxylate derivatives are often synthesized via Buchwald–Hartwig amination or palladium-catalyzed cross-couplings, followed by tert-butyloxycarbonyl (Boc) protection . Intermediates should be characterized using ¹H/¹³C NMR (e.g., δ 1.45 ppm for Boc methyl groups in CDCl₃) and HPLC purity analysis (>95% purity thresholds are standard) . Mass spectrometry (HRMS) is critical for confirming molecular weights.
Basic: How can researchers optimize purification of this compound given its solubility limitations?
Due to poor aqueous solubility, purification often employs gradient elution chromatography (e.g., silica gel with hexane/ethyl acetate or dichloromethane/methanol). For polar intermediates, reverse-phase HPLC with acetonitrile/water (0.1% TFA) is effective . Recrystallization from tert-butyl methyl ether or ethyl acetate may improve crystalline yield.
Advanced: What experimental strategies address contradictory stability data in acidic/basic conditions?
Conflicting stability reports require pH-dependent kinetic studies . Monitor degradation via UV-Vis spectroscopy (λmax ~270–300 nm for indole derivatives) and LC-MS to identify breakdown products. For Boc-protected analogs, acidic conditions (e.g., TFA in DCM) cleave the tert-butyl group, while basic conditions (NaOH/MeOH) may hydrolyze the carboxylate ester .
Advanced: How can computational modeling predict reactivity or binding motifs of this compound?
DFT calculations (e.g., B3LYP/6-31G*) model electronic properties, such as nucleophilic sites at the indole NH or pyridinyl nitrogen. Molecular docking (AutoDock Vina) into target proteins (e.g., kinase domains) can prioritize synthetic analogs for biological testing .
Basic: What analytical methods are critical for quantifying this compound in biological matrices?
LC-MS/MS with electrospray ionization (ESI+) in MRM mode provides sensitivity (LOQ ~1 ng/mL). Use deuterated internal standards (e.g., d₃-tert-butyl groups) to correct for matrix effects . For in vitro assays, fluorescence detection (ex/em ~350/450 nm) is viable if the indole core is retained .
Advanced: How can researchers resolve discrepancies in reported bioactivity data?
Contradictory activity data may arise from assay conditions (e.g., serum protein binding). Validate using isothermal titration calorimetry (ITC) to measure binding constants or surface plasmon resonance (SPR) for real-time interaction analysis. Compare results across cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
Advanced: What modifications enhance the compound’s metabolic stability without compromising activity?
Introduce deuterium at labile positions (e.g., benzylic hydrogens) or replace the Boc group with biostable alternatives (e.g., cyclopropyl carbamates). Test analogs in microsomal stability assays (human liver microsomes, NADPH cofactor) and monitor via LC-MS for oxidative metabolites .
Basic: What degradation pathways are documented for tert-butyl-protected indole derivatives?
Boc groups hydrolyze under strong acids (e.g., HCl/dioxane), while the indole core may oxidize to form N-oxide byproducts. Use stability-indicating assays (e.g., stressed storage at 40°C/75% RH) and track degradation via HPLC-DAD .
Advanced: How can researchers validate the compound’s role in inhibiting specific enzymatic targets?
Combine enzymatic assays (e.g., fluorescence-based kinase inhibition) with X-ray crystallography to resolve binding modes. For example, indole-carboxylates often occupy ATP-binding pockets; mutate key residues (e.g., K101 in PKA) to confirm interactions .
Basic: What solvent systems are optimal for improving solubility in in vitro assays?
Use DMSO stocks (≤10 mM) diluted into assay buffers with 0.1% BSA to prevent aggregation. For water-soluble formulations, β-cyclodextrin inclusion complexes or PEGylation can enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
